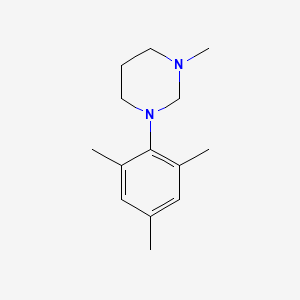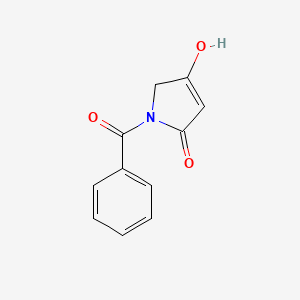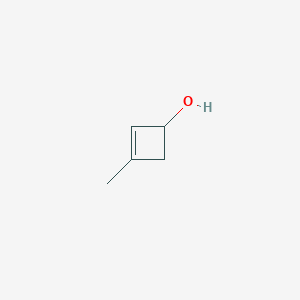
3-Methylcyclobut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclobut-2-en-1-ol is an organic compound with the molecular formula C₅H₈O It is a cyclobutene derivative with a hydroxyl group attached to the first carbon and a methyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclobut-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 3-methyl-1,3-butadiene in the presence of a suitable catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 3-methyl-2-buten-1-ol, followed by cyclization under controlled conditions. This process allows for the large-scale production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylcyclobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 3-methylcyclobut-2-en-1-one or 3-methylcyclobut-2-en-1-al.
Reduction: The major product is 3-methylcyclobutanol.
Substitution: The products depend on the substituent introduced, such as 3-methylcyclobut-2-en-1-chloride or 3-methylcyclobut-2-en-1-bromide.
Wissenschaftliche Forschungsanwendungen
3-Methylcyclobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methylcyclobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcyclobut-1-en-2-ol
- 4-Methylcyclobut-2-en-1-ol
- 2-Methylcyclobut-3-en-1-ol
Comparison
Compared to similar compounds, 3-Methylcyclobut-2-en-1-ol is unique due to the position of its hydroxyl and methyl groups. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the position of the hydroxyl group affects its ability to form hydrogen bonds and participate in substitution reactions.
Eigenschaften
Molekularformel |
C5H8O |
|---|---|
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
3-methylcyclobut-2-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-4-2-5(6)3-4/h2,5-6H,3H2,1H3 |
InChI-Schlüssel |
XILHUPOOIGSHDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
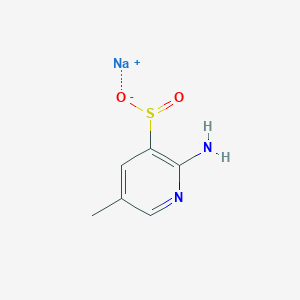

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

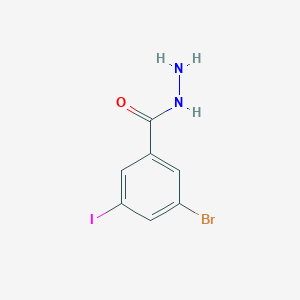
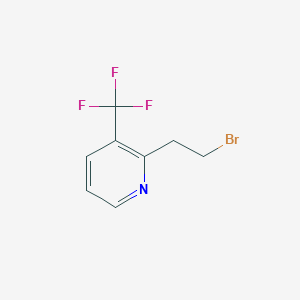
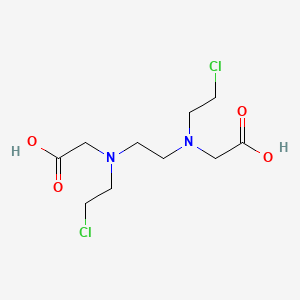
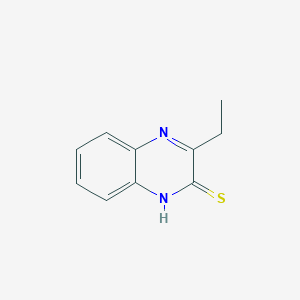


![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
